(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol
Description
Properties
IUPAC Name |
(1-chloro-3,4-dihydronaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWUATXSMOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564399 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128104-82-5 | |
| Record name | (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol, also known by its CAS number 128104-82-5, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.66 g/mol. The compound features a naphthalene ring system with a hydroxymethyl and a chlorine substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with similar structures can affect cell signaling pathways and exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms include:
- Receptor Interaction : Similar compounds have shown the ability to interact with receptor tyrosine kinases (RTKs), which are crucial for cell signaling and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that derivatives can induce oxidative stress in cells, leading to increased levels of ROS, which can trigger apoptosis in cancer cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. For instance:
- In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- Cytotoxicity Assays : Compounds structurally similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines, including breast and liver cancer cells.
Case Studies
- Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of various organoselenium compounds, revealing that compounds similar to this compound induced apoptosis in HepG2 cells through ROS generation .
- Antimicrobial Efficacy : A comparative analysis highlighted that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics against Candida albicans . This suggests that this compound may possess similar antimicrobial efficacy.
The biochemical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Weight | 196.66 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Comparison with Similar Compounds
Anti-Prostate Cancer Hydrazide Derivatives
Compound : (E)-N’-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide derivatives.
Key Features :
- Structural modification: The methanol group is replaced by a benzohydrazide moiety.
- Biological Activity : Demonstrated potent anti-prostate cancer effects in vitro (PC-3 cell line) and in vivo, with IC₅₀ values ranging from 1.2–8.7 μM. Compound 6g showed the highest activity, inducing apoptosis via androgen receptor inhibition .
Comparison : - The hydrazide group introduces additional hydrogen-bonding sites, enhancing receptor binding compared to the parent methanol derivative.
- Chlorine retention preserves lipophilicity, critical for cellular uptake.
NorA Efflux Pump Inhibitors (Staphylococcus aureus)
Compound : Amides derived from (E)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid.
Key Features :
- Structural modification: Methanol replaced by an acrylic acid-derived amide.
- Biological Activity: Inhibited NorA efflux pumps in S. aureus, restoring antibiotic efficacy (e.g., ciprofloxacin MIC reduced 8-fold). Activity correlated with electron-withdrawing substituents on the amide . Comparison:
- Unlike the anticancer hydrazides, these derivatives prioritize bacterial membrane interaction over nuclear receptor targeting.
O-(4-Fluorobenzyl)Oxime Derivative
Compound: (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol O-(4-fluorobenzyl)oxime. Key Features:
- Structural modification: Methanol converted to an oxime ether with a 4-fluorobenzyl group.
- CAS: 1242066-49-4 . Comparison:
- Fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs.
Methyl Acrylate Derivatives
Compound: Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate. Key Features:
- Structural modification: Methanol esterified with an acrylate group.
- Applications : Used in polymer chemistry and as a precursor for bioactive esters. CAS: 1242066-49-4 .
Comparison : - The acrylate moiety introduces reactivity for radical polymerization, diverging from medicinal applications of other derivatives.
Data Table: Structural and Functional Comparison
Key Research Findings
- Structural-Activity Relationship (SAR) : Retention of the chlorine atom across derivatives is critical for bioactivity, likely due to enhanced lipophilicity and electronic effects.
- Functional Group Impact :
- Hydrazides and amides improve target specificity via hydrogen bonding.
- Steric bulk (e.g., benzyl groups) can modulate potency and selectivity.
- Synthetic Versatility: The parent methanol derivative serves as a scaffold for diverse modifications, enabling rapid generation of analogs for drug discovery .
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a critical step for introducing the aldehyde group into the naphthalene framework. As demonstrated in WO2013014486A1, α-tetralone undergoes formylation using POCl₃ and DMF:
Procedure :
-
POCl₃ (1.2 eq) is refluxed in anhydrous DMF (2 eq) for 30–60 minutes to generate the Vilsmeier-Haack reagent.
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α-Tetralone (1 eq) is added, and the mixture is refluxed at 80–90°C for 4–6 hours.
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Hydrolysis with ice water yields 2-chloro-3,4-dihydronaphthalene-1-carbaldehyde.
Key Parameters :
Reduction to Methanol Derivative
The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Procedure :
-
2-Chloro-3,4-dihydronaphthalene-1-carbaldehyde (1 eq) is dissolved in methanol or THF.
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NaBH₄ (1.5 eq) is added at 0°C, and the reaction is stirred for 2–4 hours.
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The product is extracted with ethyl acetate and purified via silica gel chromatography.
Analytical Data :
Alternative Route: Nucleophilic Substitution
KR101506773B1 describes a nucleophilic substitution approach using chlorinated precursors:
Procedure :
-
2,3-Dichloro-1,4-naphthoquinone (1 eq) reacts with methanol (3 eq) in pyridine at 60°C for 12 hours.
-
The mixture is acidified with HCl, and the product is isolated via recrystallization from methanol.
Optimization of Reaction Conditions
Solvent and Base Selection
Ether solvents (e.g., THF, dichloromethane) improve yields in substitution reactions, while polar aprotic solvents (DMF, acetonitrile) are optimal for formylation. Bases such as DABCO or N,N-diisopropylethylamine enhance elimination steps, achieving 85–90% conversion.
Table 1: Solvent Effects on Yield
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| Dichloromethane | Vilsmeier-Haack | 78 |
| Toluene | Cyclization | 82 |
| Acetonitrile | Nucleophilic Sub. | 65 |
Catalytic Systems
-
Acid Catalysts : p-Toluenesulfonic acid (pTSA) in toluene at 60°C facilitates dehydration, yielding 90% product.
-
Transition Metals : Pd/C or PtO₂ in hydrogenation steps reduces side products.
Purification and Characterization
Chromatographic Methods
Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves impurities, while recrystallization from methanol enhances purity to >95%.
Spectroscopic Validation
Challenges and Troubleshooting
-
Byproduct Formation : Unreacted α-tetralone and over-reduced alcohols are common. Adjusting stoichiometry of NaBH₄ minimizes this.
-
Low Solubility : Methanol/chloroform (4:1) mixtures improve dissolution during extraction.
Industrial-Scale Adaptations
Patent CN103814021B outlines a scalable process:
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Continuous flow reactors reduce reaction time by 40%.
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In-line GC monitoring ensures consistent quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
